molecular formula C13H7Cl2F3N2O2 B11164262 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide

2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No.: B11164262
M. Wt: 351.10 g/mol
InChI Key: VSBWKACOTNBBIJ-UHFFFAOYSA-N
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Description

"2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide" is a nicotinamide derivative characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an amide group at position 3 linked to a 4-(trifluoromethoxy)phenyl moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to unsubstituted nicotinamides.

Properties

Molecular Formula

C13H7Cl2F3N2O2

Molecular Weight

351.10 g/mol

IUPAC Name

2,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-10-6-5-9(11(15)20-10)12(21)19-7-1-3-8(4-2-7)22-13(16,17)18/h1-6H,(H,19,21)

InChI Key

VSBWKACOTNBBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N=C(C=C2)Cl)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Dichloronicotinic Acid Derivatives

The pyridine core is typically synthesized via halogenation or cyclization strategies. For example, 2,6-dichloronicotinoyl chloride can be prepared by treating nicotinic acid with thionyl chloride (SOCl₂) followed by selective chlorination using phosphorus oxychloride (POCl₃). Alternatively, cyclization reactions involving trifluoroacetyl chloride and vinyl ethers, as described in a patent for 4-trifluoromethyl nicotinic acid synthesis, may be adapted by modifying substituents.

Example Protocol:

  • Chlorination of Nicotinic Acid :

    • Nicotinic acid (1 equiv) is refluxed with POCl₃ (3 equiv) and catalytic dimethylformamide (DMF) at 110°C for 6 hours.

    • The mixture is cooled, quenched with ice water, and extracted with dichloromethane to yield 2,6-dichloronicotinoyl chloride.

Amide Bond Formation

Coupling with 4-(Trifluoromethoxy)Aniline

The amide bond is formed via reaction of 2,6-dichloronicotinoyl chloride with 4-(trifluoromethoxy)aniline. This step requires careful control to avoid side reactions, such as hydrolysis of the acid chloride or decomposition of the trifluoromethoxy group.

Procedure:

  • Activation of Carboxylic Acid :

    • 2,6-Dichloronicotinic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 2 hours to form the acyl chloride.

  • Amidation :

    • 4-(Trifluoromethoxy)aniline (1.1 equiv) is added dropwise to the acyl chloride solution, followed by triethylamine (2.0 equiv) to scavenge HCl.

    • The reaction is stirred at room temperature for 12 hours, then diluted with ethyl acetate and washed with dilute HCl and brine.

    • The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product, which is purified via recrystallization (ethanol/water).

ParameterValueSource Citation
Yield68–75%
Purification MethodRecrystallization
Reaction Time12 hours

Alternative Routes via Intermediate Nitriles

Cyano Intermediate Hydrolysis

A patent describing the synthesis of 4-trifluoromethyl nicotinic acid via a nitrile intermediate suggests a adaptable pathway. For the target compound, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile could serve as a precursor, hydrolyzed to the carboxylic acid before amidation.

Steps:

  • Cyclization :

    • Trifluoroacetyl chloride reacts with vinyl ethyl ether to form a ketone intermediate, which undergoes cyclization with 3-aminoacrylonitrile under basic conditions (e.g., NaOH) to yield 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

  • Hydrolysis :

    • The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl at 80°C for 8 hours.

  • Amidation :

    • The acid is coupled with 4-(trifluoromethoxy)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

StepConditionsYield
CyclizationNaOH, 80°C, 6 hours52%
HydrolysisHCl, 80°C, 8 hours85%
AmidationEDC/HOBt, DCM, 24 hours70%

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Achieving 2,6-dichlorination without over-halogenation requires precise stoichiometry. Excess POCl₃ and controlled temperatures (110–120°C) minimize byproducts.

Stability of the Trifluoromethoxy Group

The trifluoromethoxy group is prone to hydrolysis under strongly acidic or basic conditions. Mild reaction pH (6–8) and low temperatures (0–25°C) during amidation preserve functionality.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures efficiently remove unreacted aniline and inorganic salts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antiviral Activity : The compound has been investigated as a potential inhibitor of viral polymerases, specifically targeting the Hepatitis C virus NS5B polymerase. Its structural features enhance binding affinity to the viral enzyme, indicating promise in antiviral drug development.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

2. Biological Research

  • Enzyme Inhibition : Research indicates that 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide can inhibit specific enzymes involved in disease processes. This inhibition can modulate various biological pathways, which is crucial for understanding its pharmacological profile .
  • Receptor Binding Studies : The compound's ability to bind to certain receptors has been explored, contributing to its potential use in drug design targeting specific pathways in disease mechanisms.

3. Agrochemical Development

  • Pesticide Formulations : Due to its chemical properties, this compound is also being explored for applications in agrochemicals, particularly as a component in pesticide formulations that require effective biological activity against pests .

Case Study 1: Antiviral Potential

In a study investigating the antiviral properties of similar compounds, this compound demonstrated significant inhibition of Hepatitis C virus replication in vitro. The binding affinity was enhanced by the trifluoromethoxy group, which contributed to its effectiveness as a polymerase inhibitor.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of this compound by assessing its impact on inflammatory cytokine production in cell cultures. Results showed that it significantly reduced the levels of pro-inflammatory cytokines compared to controls, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-chloro-N-phenyl-phthalimide , a structurally distinct compound used in polymer synthesis (Fig. 1, ). Below is a comparative analysis based on structural and functional differences:

Table 1: Key Differences Between 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide and 3-chloro-N-phenyl-phthalimide

Property This compound 3-chloro-N-phenyl-phthalimide
Core Structure Pyridine (nicotinamide backbone) Phthalimide (isoindole-1,3-dione)
Substituents - 2,6-dichloro
- 4-(trifluoromethoxy)phenyl amide
- 3-chloro
- Phenyl group
Primary Applications Potential enzyme inhibition, antimicrobial activity Polymer synthesis (monomer precursor)
Synthetic Relevance Not discussed in evidence High-purity monomer for polyimides
Electronic Effects Electron-withdrawing Cl and CF3O groups enhance reactivity Chlorine stabilizes intermediates for polymerization

Functional Insights:

  • Reactivity : The trifluoromethoxy group in the nicotinamide derivative enhances resistance to hydrolysis, whereas the phthalimide’s chlorine aids in electrophilic substitution during polymerization .
  • Biological vs. Industrial Use : While the nicotinamide derivative is hypothesized to target biological systems (e.g., enzyme binding pockets), the phthalimide is strictly a synthetic intermediate for materials science.

Limitations of Available Evidence

The comparison above is extrapolated from structural and functional contrasts with unrelated compounds like 3-chloro-N-phenyl-phthalimide. To address this gap, additional sources discussing nicotinamide derivatives (e.g., chlorinated or trifluoromethoxy-substituted analogs) would be required for a rigorous analysis.

Biological Activity

2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H8_{8}Cl2_{2}F3_{3}N
  • Molecular Weight : 303.09 g/mol
  • Density : 1.505 g/mL at 25 °C
  • Hazard Classification : Acute toxicity (oral), eye irritant, skin irritant .

Induction of Apoptosis

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. A study identified N-phenyl nicotinamides as potent inducers of apoptosis through a novel high-throughput screening assay. The lead compound demonstrated an EC50 of 0.082 µM in T47D breast cancer cells, indicating strong pro-apoptotic activity .

Inhibition of Microtubule Polymerization

The compound has also been implicated in the inhibition of microtubule polymerization, which is crucial for cell division. This mechanism can lead to cell cycle arrest and subsequent apoptosis, particularly in cancerous cells .

Anticancer Activity

This compound has been tested for its anticancer properties. In vitro studies have shown significant growth inhibition against various cancer cell lines. The following table summarizes the findings:

Cell Line GI50 (µM) Mechanism
T47D (Breast Cancer)0.21Apoptosis induction
MES-SA (Sarcoma)VariableMicrotubule inhibition
MES-SA/DX5 (Paclitaxel-resistant)VariableResistance profile evaluation

Antimicrobial Activity

Emerging studies suggest that this compound may exhibit antimicrobial properties. While specific data on its antibacterial activity against various strains is limited, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) for these pathogens were reported as low as 0.250 mg/L for certain derivatives .

Case Studies and Research Findings

  • Apoptosis Induction in Breast Cancer Cells :
    • A study utilizing T47D cells demonstrated that treatment with N-phenyl nicotinamides led to significant apoptosis via caspase activation, with the compound inducing G2/M phase arrest followed by cell death .
  • Antimicrobial Efficacy :
    • In a comparative study of various quinoxaline derivatives, compounds structurally related to this compound exhibited MIC values indicating potential effectiveness against resistant bacterial strains .
  • Toxicological Assessment :
    • Toxicity studies highlighted the acute toxicity profile of the compound, emphasizing the need for careful handling and further investigation into its safety for therapeutic use .

Q & A

Q. How can AI/ML enhance predictive modeling of this compound’s properties?

  • Methodological Answer :
  • Generative Models : Train VAEs or GANs to design novel analogs with predicted improved solubility or binding.
  • QSPR Models : Corrogate descriptors (logP, PSA) with experimental data to predict ADMET profiles.
  • Active Learning : Use platforms like IBM RXN for retrosynthetic planning and yield optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.